

# The Advent of TYK2 Degraders: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins has emerged as a revolutionary therapeutic modality, offering distinct advantages over traditional inhibition. This guide provides an in-depth technical overview of the discovery and synthesis of novel degraders for Tyrosine Kinase 2 (TYK2), a critical node in inflammatory signaling pathways. By eliminating the entire protein, TYK2 degraders promise enhanced efficacy, selectivity, and the potential to overcome resistance mechanisms associated with small molecule inhibitors.

# The Central Role of TYK2 in Autoimmune and Inflammatory Diseases

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These intracellular enzymes are pivotal in transducing signals from cytokine receptors on the cell surface to the nucleus, thereby regulating gene expression involved in immunity and inflammation.[2][3]

TYK2 plays a crucial role in the signaling cascades of key cytokines, including Type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][4][5] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][4][6]







Upon cytokine binding, TYK2 and a partner JAK (e.g., JAK1 for Type I IFNs, JAK2 for IL-12/23) become activated through trans-phosphorylation.[4][5] This initiates a downstream cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][7] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes that drive immune cell differentiation and inflammatory responses.[2][4]

The therapeutic rationale for targeting TYK2 is strongly supported by human genetics; loss-of-function variants in the TYK2 gene are associated with protection against several autoimmune diseases.[3][8] While allosteric inhibitors like deucravacitinib have validated TYK2 as a therapeutic target, they only modulate its kinase activity.[1] Degraders offer a more comprehensive approach by eliminating both the enzymatic and non-enzymatic scaffolding functions of the TYK2 protein.[1][8]





Click to download full resolution via product page

Caption: Simplified TYK2 Signaling Pathway.



# Mechanism of Action: PROTAC-Mediated TYK2 Degradation

The leading strategy for inducing TYK2 degradation involves Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (TYK2), a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[9] [10]

The PROTAC facilitates the formation of a ternary complex between TYK2 and the E3 ligase. [10] This induced proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the TYK2 protein. The resulting polyubiquitinated TYK2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[9] This catalytic mode of action allows PROTACs to be effective at very low, often sub-nanomolar, concentrations.[10]





Click to download full resolution via product page

Caption: General Mechanism of PROTAC-mediated protein degradation.

# Discovery and Optimization of Novel TYK2 Degraders

The discovery of potent and selective TYK2 degraders involves the strategic design and optimization of the three PROTAC components. Allosteric TYK2 inhibitors, such as deucravacitinib which binds to the regulatory pseudokinase (JH2) domain, have served as effective starting points for the TYK2-binding warhead.[1][11]



## Structure-Activity Relationship (SAR) and Lead Optimization

Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation and degradation potency. Studies have shown that for CRBN-based degraders derived from a deucravacitinib-like warhead, flexible alkyl linkers of 5 to 8 carbons attached to the E3 ligase ligand provide excellent degradation potency.[1] In contrast, replacing the alkyl linkers with polyethylene glycol (PEG) linkers of equivalent length can lead to a significant decline in degradation activity.[1]

E3 Ligase Choice: Both CRBN and VHL have been successfully recruited for TYK2 degradation.[1][11] The choice of E3 ligase can influence the degradation profile, selectivity, and physicochemical properties of the final compound.

Metabolic Stability: A key challenge in degrader development is achieving good metabolic stability and oral bioavailability. Early flexible linkers can be susceptible to metabolic breakdown. Rigidifying the linker, for instance by incorporating a cyclohexane ring, has been shown to significantly improve metabolic stability.[1]

### **Key TYK2 Degrader Compounds**

Several promising TYK2 degraders have been reported in the literature, demonstrating the potential of this approach.



| Compoun<br>d   | TYK2<br>Warhead     | E3 Ligase        | DC50      | D <sub>max</sub> | Key<br>Features<br>&<br>Selectivit<br>y                                                                                                         | Referenc<br>e |
|----------------|---------------------|------------------|-----------|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| 15t            | Allosteric<br>(JH2) | CRBN             | 0.42 nM   | >95%             | Highly selective for TYK2 over other JAKs (JAK1, JAK2, JAK3). In vivo efficacy in a murine psoriasis model.                                     | [1][12]       |
| KT-294         | Not<br>Disclosed    | Not<br>Disclosed | Picomolar | ~100%            | Orally bioavailabl e. Potently inhibits IL- 12, IL-23, and Type I IFN pathways. Spares IL- 10 signaling, unlike some small molecule inhibitors. | [8][13]       |
| Degrader<br>37 | Allosteric<br>(JH2) | VHL              | Potent    | N/A              | A potent<br>VHL-based<br>degrader                                                                                                               | [11]          |



|                        |                  |                  |        |     | with retained selectivity for TYK2 over other JAKs.                    |
|------------------------|------------------|------------------|--------|-----|------------------------------------------------------------------------|
| Exemplifie<br>d PROTAC | Not<br>Disclosed | Not<br>Disclosed | ≤ 1 nM | N/A | Potent degradatio n in human PBMC and [14] B-cell lymphoma cell lines. |

- DC<sub>50</sub>: The concentration of the degrader that results in 50% degradation of the target protein.
- D<sub>max</sub>: The maximum percentage of protein degradation achievable with the degrader.

### **Synthesis of TYK2 Degraders**

The synthesis of TYK2 PROTACs typically involves a multi-step process culminating in the coupling of the TYK2-binding moiety, the linker, and the E3 ligase ligand. A common strategy involves preparing a key intermediate of the TYK2 warhead and a separate E3 ligase-linker fragment, followed by a final amide bond formation.

For example, the synthesis of CRBN-based degraders like compound 15t has been reported. [1] This involves:

- Synthesis of the TYK2-binding core (e.g., intermediate 13): This is often achieved through a series of reactions including Suzuki coupling, reduction of a nitro group to an aniline, regioselective amide formation, and a Buchwald-Hartwig amination, followed by hydrolysis.
   [1]
- Preparation of E3 Ligase-Linker Fragments: Pomalidomide or thalidomide analogs with attached linkers of varying lengths are synthesized, often with a terminal amine protected by



a Boc group.[1]

• Final Coupling: The Boc-protecting group on the E3 ligase-linker fragment is removed (e.g., using TFA), and the resulting free amine is coupled with the carboxylic acid of the TYK2 warhead intermediate using a peptide coupling agent like HATU.[1]

### **Experimental Protocols for Degrader Evaluation**

A systematic workflow is employed to characterize novel TYK2 degraders, assessing their potency, selectivity, mechanism of action, and in vivo efficacy.





Click to download full resolution via product page

Caption: Workflow for the discovery and evaluation of TYK2 degraders.

### In Vitro Degradation and Selectivity Assays



- Western Blot Analysis: This is the primary method to quantify the reduction in TYK2 protein levels. Human cell lines, such as Jurkat T-cells, are treated with varying concentrations of the degrader for a set period (e.g., 24 hours). Protein lysates are then separated by SDS-PAGE and probed with antibodies specific for TYK2 and a loading control (e.g., GAPDH). The selectivity is assessed by concurrently probing for other JAK family members (JAK1, JAK2, JAK3).[1][11]
- Quantitative Proteomics: To assess selectivity on a global scale, unbiased mass spectrometry-based proteomics can be performed on cells treated with the degrader. This method identifies and quantifies thousands of proteins, confirming that the degrader's effect is highly specific to TYK2.[1]

#### **Functional Assays**

Phospho-STAT Flow Cytometry (FACS): To confirm that TYK2 degradation leads to functional inhibition of the downstream pathway, phosphorylation of STAT proteins is measured. For example, human peripheral blood mononuclear cells (PBMCs) can be pretreated with the degrader and then stimulated with a TYK2-dependent cytokine like IL-12. The level of phosphorylated STAT4 (pSTAT4) in specific cell subsets (e.g., CD4+ T-cells) is then quantified by flow cytometry.[1] To demonstrate selectivity, the effect on non-TYK2 pathways (e.g., IL-6 induced pSTAT3, which is JAK1/2 dependent) can also be measured.[1]

### **Mechanism of Action (MoA) Assays**

- Competition Assays: To confirm that degradation requires the formation of the ternary complex, competition experiments are performed. Pre-treatment of cells with an excess of the free TYK2-binding warhead or the free E3 ligase ligand should block the degradation of TYK2 by the PROTAC.[1]
- Proteasome and Ubiquitination Inhibition: To verify that degradation occurs via the ubiquitinproteasome system, cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132). The inhibitor should rescue TYK2 from degradation.

#### In Vivo Efficacy Models

 Murine Psoriasis Model: The imiquimod (IMQ)-induced psoriasis model in mice is commonly used. Topical application of IMQ cream induces skin inflammation that mimics human



psoriasis. The TYK2 degrader is administered (e.g., via intraperitoneal injection or orally), and its efficacy is evaluated by measuring reductions in skin thickness, erythema, and scaling. Immunohistochemistry (IHC) on skin sections can be used to confirm TYK2 protein degradation in the target tissue.[1]

#### **Future Outlook**

The development of TYK2 degraders represents a significant advancement in the pursuit of novel therapies for autoimmune and inflammatory diseases. These molecules offer the potential for a "biologic-like" efficacy profile in an orally available small molecule format.[15] By completely removing the target protein, degraders can achieve deeper and more sustained pathway inhibition than traditional inhibitors.[16]

Ongoing research focuses on improving the oral bioavailability and pharmacokinetic properties of TYK2 degraders, expanding their application to a wider range of diseases, including neuroinflammatory conditions, and further exploring the long-term biological consequences of sustained TYK2 protein removal.[1][17] As the first TYK2 degraders, such as KT-294, advance towards clinical trials, they hold the promise of delivering a new and powerful therapeutic option for patients with debilitating immune-mediated diseases.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. revvity.com [revvity.com]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

#### Foundational & Exploratory





- 7. Unlocking TYK2 in Autoimmune and Inflammatory Diseases Application Notes ICE Bioscience [en.ice-biosci.com]
- 8. kymeratx.com [kymeratx.com]
- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders -PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]
- 11. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tipranks.com [tipranks.com]
- 14. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 15. Kymera Therapeutics unveils first-in-class oral degrader immunology programs | BioWorld [bioworld.com]
- 16. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 17. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- To cite this document: BenchChem. [The Advent of TYK2 Degraders: A Technical Guide to Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399253#discovery-and-synthesis-of-novel-tyk2-degraders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com